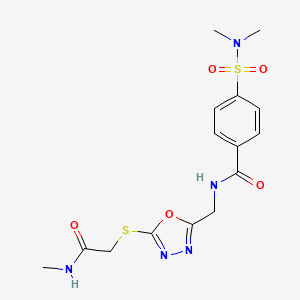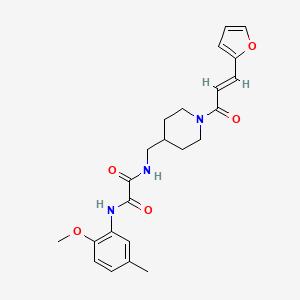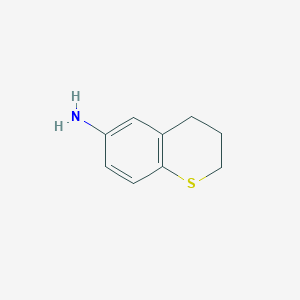![molecular formula C10H10ClNO3 B2358166 3-[(2-Chloroacetyl)amino]phenyl acetate CAS No. 924829-86-7](/img/structure/B2358166.png)
3-[(2-Chloroacetyl)amino]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloroacetyl)amino]phenyl acetate is a chemical compound with the molecular formula C10H9ClNO3 . It is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group .
Molecular Structure Analysis
The molecular structure of 3-[(2-Chloroacetyl)amino]phenyl acetate consists of a phenyl ring attached to an acetate group via an amino link. The acetate group is further linked to a chloroacetyl group .科学的研究の応用
Synthesis and Chemical Properties
3-[(2-Chloroacetyl)amino]phenyl acetate, while not directly studied, is related to compounds that have been synthesized for various chemical applications. For example, the synthesis of potassium [2-[(2,6-dichlorophenyl)amino]phenyl] acetate has been optimized for industrial production due to its simplicity and low costs, indicating potential applications in large-scale chemical manufacturing processes (Wang Yong-sheng, 2007). Similarly, the synthesis of new substituted 1‐(3‐pyridyl)pyridinium salts and 3,4‐diamino‐2(1H)‐pyridinones from related chloroacetyl compounds suggests a role in the development of specialized chemical compounds (Gewald et al., 1995).
Potential in Drug Synthesis
While direct applications in drug synthesis for 3-[(2-Chloroacetyl)amino]phenyl acetate are not evident, research on similar compounds can provide insights. For instance, studies on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation demonstrate how structurally similar compounds can be utilized in antimicrobial drug development (Salama, 2020).
Relevance in Organic Chemistry Research
The compound's relevance in organic chemistry research is highlighted by studies like the synthesis of novel thiazolidinone and acetidinone derivatives and their antimicrobial activity. These studies indicate that derivatives of chloroacetyl compounds, which are chemically related to 3-[(2-Chloroacetyl)amino]phenyl acetate, are significant for exploring new pharmaceutical agents (Mistry et al., 2009).
Applications in Biological Studies
In biological studies, compounds structurally similar to 3-[(2-Chloroacetyl)amino]phenyl acetate have been synthesized and evaluated for various biological activities. For instance, the synthesis and antimicrobial activity of (1-Acetyl/1-Phenyl)-3-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-5-Aryl-Pyrazoline suggests the potential of chloroacetyl derivatives in developing bioactive compounds (Guna et al., 2015).
特性
IUPAC Name |
[3-[(2-chloroacetyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)15-9-4-2-3-8(5-9)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNPBTPAHBPBOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloroacetyl)amino]phenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)
![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)
![N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358090.png)

![(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2358095.png)
![3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2358097.png)



![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2358105.png)
